5-(4-Methoxyphenyl)pyridin-3-ol

Description

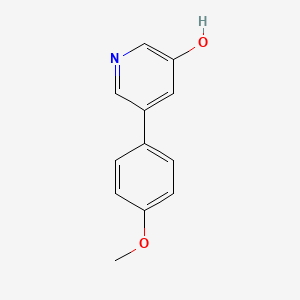

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEIJQZBPSMOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682619 |

Source

|

| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258609-27-6 |

Source

|

| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 5-(4-Methoxyphenyl)pyridin-3-ol

This guide, therefore, addresses the chemical properties of a closely related structural analog, 3-(4-Methoxyphenyl)pyridine , to provide relevant context. It is crucial to note that the absence of the 3-hydroxyl group on the pyridine ring in this analog will significantly alter its chemical and biological properties, including but not limited to its acidity, hydrogen bonding capabilities, solubility, and receptor-binding interactions.

Technical Data for 3-(4-Methoxyphenyl)pyridine

This section provides a summary of the available computed data for 3-(4-Methoxyphenyl)pyridine, a structural analog of the requested compound.

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3-(4-Methoxyphenyl)pyridine. These values are predicted and have not been experimentally verified.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Monoisotopic Mass | 185.084063974 Da | [1] |

| Topological Polar Surface Area | 22.1 Ų | [1] |

| Complexity | 164 | [1] |

| XLogP3-AA | 2.4 | [1] |

Nomenclature

-

IUPAC Name: 3-(4-methoxyphenyl)pyridine[1]

-

CAS Number: 5958-02-1[1]

-

ChEMBL ID: CHEMBL33969[1]

-

SMILES: COC1=CC=C(C=C1)C2=CN=CC=C2[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, 5-(4-Methoxyphenyl)pyridin-3-ol, are not available in the public domain.

For the related compound, 3-(4-Methoxyphenyl)pyridine, its synthesis would typically be approached through standard cross-coupling reactions, such as a Suzuki coupling between a pyridine-3-boronic acid derivative and 4-bromoanisole, or a Negishi coupling. A generalized workflow for a Suzuki coupling is presented below.

Illustrative Synthetic Workflow (Suzuki Coupling)

Caption: A generalized workflow for the synthesis of 3-(4-Methoxyphenyl)pyridine via a Suzuki coupling reaction.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for 5-(4-Methoxyphenyl)pyridin-3-ol. The introduction of a hydroxyl group at the 3-position of the pyridine ring could potentially confer a range of biological activities, including but not limited to kinase inhibition or antioxidant properties, but this remains speculative without experimental evidence.

Conclusion

The requested in-depth technical guide on "5-(4-Methoxyphenyl)pyridin-3-ol" cannot be provided due to a lack of available scientific data for this specific compound. The provided information on the structural analog, 3-(4-Methoxyphenyl)pyridine, offers some insight into the basic physicochemical properties of a related scaffold but should not be extrapolated to predict the properties of the target molecule. Further research and publication are required to elucidate the chemical and biological characteristics of 5-(4-Methoxyphenyl)pyridin-3-ol.

References

"5-(4-Methoxyphenyl)pyridin-3-ol" CAS number and identifiers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the chemical compound 5-(4-Methoxyphenyl)pyridin-3-ol. It should be noted that this compound is not extensively documented in major chemical databases, and as such, a specific CAS number could not be retrieved. The information presented herein is based on its chemical structure and data from analogous compounds.

Core Compound Identifiers

Due to the limited public data available for this specific molecule, the following table summarizes its predicted identifiers based on its chemical structure.

| Identifier Type | Value |

| IUPAC Name | 5-(4-methoxyphenyl)pyridin-3-ol |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CN=C(C=C2)O |

| InChI Key | Predicted: A unique key would be generated upon database entry. |

| CAS Number | Not found in available databases. |

Structural Representation

The fundamental structure of 5-(4-Methoxyphenyl)pyridin-3-ol comprises a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-methoxyphenyl group at the 5-position.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or biological evaluation of 5-(4-Methoxyphenyl)pyridin-3-ol.

For researchers interested in synthesizing this compound, a potential synthetic route could involve a Suzuki or Stille coupling reaction. A generalized workflow for a Suzuki coupling approach is outlined below.

Potential Signaling Pathways and Biological Activity

Given the absence of published biological data for 5-(4-Methoxyphenyl)pyridin-3-ol, no specific signaling pathways can be definitively associated with it. However, the core structure, which combines a substituted pyridine and a methoxyphenyl group, is present in numerous biologically active molecules. These related compounds have been investigated for a variety of therapeutic applications, suggesting potential areas of research for the title compound.

The logical relationship of the core chemical moieties is depicted in the following diagram.

Further research, including de novo synthesis and biological screening, is required to elucidate the physicochemical properties, pharmacological profile, and potential therapeutic applications of 5-(4-Methoxyphenyl)pyridin-3-ol.

Technical Guide: Physicochemical Properties and Synthetic Approaches for (4-Methoxyphenyl)pyridin-3-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridin-3-ol scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and their role as versatile synthetic intermediates. The introduction of a methoxyphenyl group can significantly influence the biological activity and physicochemical properties of the parent pyridine ring. This document summarizes the available data for key analogues of 5-(4-Methoxyphenyl)pyridin-3-ol and outlines general experimental protocols for the synthesis of this class of compounds.

Physicochemical Data

Quantitative data for the parent pyridin-3-ol and the isomeric 3-(4-methoxyphenyl)pyridine are presented below to provide a baseline for estimating the properties of 5-(4-Methoxyphenyl)pyridin-3-ol.

Table 1: Physical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Pyridin-3-ol | C₅H₅NO | 95.10 | 125-128[1][2] | 258 | White to off-white crystalline powder[3] |

| 3-(4-Methoxyphenyl)pyridine | C₁₂H₁₁NO | 185.22 | 58-60 | Not Reported | White solid |

Table 2: Solubility and Spectral Data

| Compound Name | Solubility | Key Spectral Data |

| Pyridin-3-ol | Soluble in water, ethanol, methanol, and acetone.[3] | ¹H NMR, ¹³C NMR: Data available in public databases.[4] pKa: Dissociation constants available.[4] |

| 3-(4-Methoxyphenyl)pyridine | Not explicitly reported, but expected to be soluble in common organic solvents. | ¹H NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H), 8.54 (d, J = 4.0 Hz, 1H), 7.83 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 8.0 Hz, 2H), 7.35-7.32 (m, 1H), 7.02 (d, J = 8.0 Hz, 2H), 3.86 (s, 3H). |

Experimental Protocols: General Synthesis of 5-Aryl-Pyridin-3-ols

While a specific protocol for 5-(4-Methoxyphenyl)pyridin-3-ol is not documented, a general approach can be inferred from established syntheses of related 5-aryl-pyridin-3-ols. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Hypothetical Synthetic Protocol for 5-(4-Methoxyphenyl)pyridin-3-ol:

-

Starting Materials: 5-Bromopyridin-3-ol and 4-methoxyphenylboronic acid.

-

Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified using column chromatography on silica gel.

Characterization: The purified product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point would be determined using a melting point apparatus.

Potential Biological Activity

The biological activities of methoxy- and hydroxy-substituted pyridine derivatives are diverse. Studies on related compounds suggest potential applications in several therapeutic areas:

-

Antimicrobial and Antifungal Activity: Fused pyridine-based heterocycles have been identified as potent antimicrobial and antifungal agents.[5]

-

Anticancer Properties: Some pyridin-3-ol derivatives have shown significant anticancer activity.[2]

-

Antioxidant Activity: The presence of hydroxyl and methoxy groups on aromatic rings is often associated with antioxidant properties.[6]

-

Enzyme Inhibition: The pyridine scaffold is present in many biologically active molecules and can act as a ligand for metal ions in enzymes.

Further research would be required to determine the specific biological profile of 5-(4-Methoxyphenyl)pyridin-3-ol.

Visualizations

Diagram 1: Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol.

Diagram 2: Structural Relationship of Key Compounds

Caption: Structural relationship between the target compound and its analogues.

References

- 1. 109-00-2 CAS MSDS (3-Hydroxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-Hydroxypyridine 98 109-00-2 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 5-Aryl-Pyridin-3-ols: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Aryl-pyridin-3-ol scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active molecules. The electronic properties and substitution patterns on both the pyridine and the aryl rings can be systematically modified to modulate their physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of these compounds. This document outlines the expected spectral data and a general synthetic protocol for compounds in this class.

Predicted and Analogous Spectral Data

The following tables summarize the spectral data for compounds structurally analogous to 5-(4-Methoxyphenyl)pyridin-3-ol. These data can be used as a reference for the characterization of the target molecule.

Table 1: ¹H NMR Spectral Data of Analogous Compounds

| Compound/Analog | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-Hydroxypyridine [1] | CDCl₃ | 8.28 (d), 8.09 (d), 7.33 (m), 7.29 (m) |

| DMSO-d₆ | 9.91 (s, 1H, OH), 8.36 (d), 8.15 (d), 7.32 (dd), 7.26 (dd) | |

| 5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one [2] | DMSO-d₆ | 12.24 (s, 1H, NH), 7.99 (s, 1H), 7.78 (d, 1H), 7.75 (d, 2H), 7.59 (t, 1H), 7.46 (t, 2H), 7.13 (d, 1H), 6.77 (dd, 1H) |

| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3] | DMSO-d₆ | 8.55 (d, 1H), 7.83 (d, 1H), 7.53–7.47 (m, 2H), 7.46–7.32 (m, 6H), 7.27 (d, 1H), 7.00 (t, 1H), 5.21 (s, 2H), 3.88 (s, 3H) |

Table 2: ¹³C NMR Spectral Data of Analogous Compounds

| Compound/Analog | Solvent | Chemical Shift (δ, ppm) |

| 5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one [2] | DMSO-d₆ | 193.7, 168.6, 144.5, 144.1, 143.8, 137.9, 136.6, 132.4, 129.2, 128.0, 121.2, 119.2, 112.8, 112.5 |

| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3] | DMSO-d₆ | 149.78, 149.43, 149.15, 145.96, 136.80, 128.45, 127.94, 127.82, 127.62, 123.93, 120.66, 119.21, 115.54, 114.19, 113.65, 111.85, 69.93, 55.73 |

Table 3: IR Spectral Data of Analogous Compounds

| Compound/Analog | Sample Phase | Key Absorption Bands (cm⁻¹) |

| 5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one [2] | ATR | 3334 (O-H/N-H), 3054 (C-H aromatic), 1600 (C=O), 1482 (C=C aromatic) |

| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3] | ATR | 3232 (br), 2931 (br), 1605, 1527, 1479, 1370, 1256, 1228 |

Table 4: Mass Spectrometry (MS) Data of Analogous Compounds

| Compound/Analog | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| 5-(4-Chlorobenzoyl)-3-hydroxy-2-phenylpyridin-4(1H)-one [2] | HRMS (ESI) | 326.0584 | 326.0599 |

| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3] | HRMS (ESI) | 332.1399 | 332.1402 |

Experimental Protocols

While a specific protocol for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol is not available, a general and plausible synthetic route can be devised based on established methods for the synthesis of 5-aryl-pyridin-3-ols. One common approach involves the construction of the pyridine ring via a multi-component reaction or a stepwise condensation followed by cyclization.

General Synthesis of 5-Aryl-Pyridin-3-ols

A potential synthetic route could involve the reaction of a β-ketoester with an enamine, followed by cyclization and aromatization. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a suitably functionalized pyridin-3-ol precursor (e.g., 5-bromopyridin-3-ol) with 4-methoxyphenylboronic acid could be employed.

Example Hypothetical Protocol (Suzuki Coupling):

-

Starting Materials: 5-Bromopyridin-3-ol, 4-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Setup: To a reaction vessel, add 5-bromopyridin-3-ol, 4-methoxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-(4-methoxyphenyl)pyridin-3-ol.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a 5-aryl-pyridin-3-ol derivative.

References

Unveiling the Therapeutic Potential: A Mechanistic Hypothesis for 5-(4-Methoxyphenyl)pyridin-3-ol

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

This technical guide delineates a predicted mechanism of action for the novel compound 5-(4-methoxyphenyl)pyridin-3-ol. In the absence of direct experimental data for this specific molecule, this paper synthesizes evidence from structurally analogous compounds to build a robust hypothesis centered on the inhibition of tyrosine kinases. The pyridine and methoxyphenyl moieties are well-established pharmacophores in a multitude of approved and investigational kinase inhibitors. This document provides a comprehensive overview of the predicted biological target, supporting quantitative data from related molecules, detailed experimental protocols for validation, and visual representations of the proposed signaling pathways and experimental workflows. This analysis serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related chemical scaffolds.

Introduction: Predicting a Mechanism of Action

The compound 5-(4-methoxyphenyl)pyridin-3-ol is a small molecule featuring a central pyridine ring substituted with a hydroxyl group and a 4-methoxyphenyl group. While this specific chemical entity is not extensively characterized in publicly available literature, its structural components are prevalent in a wide range of biologically active agents. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is particularly common in kinase inhibitors.[1][2] Similarly, the methoxyphenyl group is a frequent substituent in drug candidates, where it can contribute to target binding, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor.[3]

Based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds, the most plausible primary mechanism of action for 5-(4-methoxyphenyl)pyridin-3-ol is the inhibition of protein tyrosine kinases . Several potent tyrosine kinase inhibitors incorporate both a pyridine or a related nitrogen-containing heterocycle and a methoxyphenyl moiety.[4][5][6] Pyrazolopyridine cores, which are structurally related to the pyridine scaffold, are known to act as "hinge-binding" motifs in the ATP-binding pocket of various kinases.[5]

An alternative, yet also plausible, mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Diarylheterocyclic compounds, including those with pyridine and methoxyphenyl groups, have shown promise as selective COX-2 inhibitors.[7][8][9][10][11] This guide will primarily focus on the tyrosine kinase inhibitor hypothesis due to the strong precedent for this class of drugs, while acknowledging the potential for COX inhibition.

Predicted Biological Target: Tyrosine Kinases

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[12] Dysregulation of tyrosine kinase activity, often due to mutation or overexpression, is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention.[12][13]

We hypothesize that 5-(4-methoxyphenyl)pyridin-3-ol acts as an ATP-competitive inhibitor of one or more tyrosine kinases. The pyridine nitrogen can form a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors. The pyridin-3-ol provides an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity. The 4-methoxyphenyl group can occupy a hydrophobic pocket within the active site, a feature often associated with both potency and selectivity.

Quantitative Data for Structurally Related Kinase Inhibitors

To substantiate the prediction, the following table summarizes the inhibitory activities of several compounds from the literature that share key structural features with 5-(4-methoxyphenyl)pyridin-3-ol.

| Compound/Scaffold | Target Kinase(s) | IC50 Value(s) | Reference(s) |

| Pyridin-3-yl pyrimidines (e.g., Compound A8) | Bcr-Abl | Potent inhibition (specific IC50 not provided) | [8] |

| 2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine Derivatives | ALK2 | Varies by substitution (e.g., ~10-100 nM range) | [12] |

| Pyrazolopyridine-based inhibitors (e.g., Selpercatinib) | RET | Approved drug, highly potent (low nM) | [5] |

| N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative (5n) | COX-2 | 0.07 µM (Note: COX inhibitor with similar scaffold) | [9] |

| Pyridopyrimidinone (PD 166285) | Tyrosine Kinases | Broad-spectrum inhibitor | [6] |

Note: This table is illustrative and includes compounds with varying degrees of structural similarity to highlight the potential of the core motifs.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and a general workflow for its experimental validation.

Caption: Predicted mechanism of action via inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Caption: General experimental workflow for screening and characterizing potential kinase inhibitors.

Detailed Experimental Protocols

To experimentally validate the predicted mechanism of action, the following protocols for in vitro kinase and cyclooxygenase activity assays are provided, based on standard methodologies found in the literature.

In Vitro Tyrosine Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[14]

-

Objective: To determine the IC50 value of 5-(4-methoxyphenyl)pyridin-3-ol against a specific tyrosine kinase.

-

Materials:

-

Recombinant human tyrosine kinase (e.g., c-MET, VEGFR2).

-

Biotinylated peptide substrate specific for the kinase.

-

ATP.

-

Europium-labeled anti-phosphotyrosine antibody (Donor).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Test compound (5-(4-methoxyphenyl)pyridin-3-ol) serially diluted in DMSO.

-

384-well low-volume white plates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the kinase/biotinylated substrate mix in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and the streptavidin-conjugated acceptor.

-

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.[14][15][16]

-

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.[17]

-

Objective: To determine the selective inhibitory activity of 5-(4-methoxyphenyl)pyridin-3-ol against COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2.

-

Arachidonic acid (substrate).

-

A fluorometric probe (e.g., Ampliflu Red or ADHP).

-

Heme (cofactor).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test compound serially diluted in DMSO.

-

Selective inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

96-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

In separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations to the respective wells. Include wells with vehicle (DMSO), a non-inhibited control, and selective inhibitors for control purposes.

-

Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Add the fluorometric probe to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control for both COX-1 and COX-2.

-

Plot the percent inhibition versus concentration to calculate the IC50 values for each isoform.[1][2][3][17]

-

Conclusion and Future Directions

The structural features of 5-(4-methoxyphenyl)pyridin-3-ol strongly suggest its potential as a tyrosine kinase inhibitor. The pyridine and pyridinol functionalities provide critical hydrogen bonding opportunities for interaction with the kinase hinge region, while the methoxyphenyl group can confer additional affinity and selectivity through hydrophobic interactions. The presented quantitative data for analogous compounds and detailed experimental protocols provide a clear roadmap for the experimental validation of this hypothesis.

Future research should focus on performing the described in vitro kinase assays against a broad panel of kinases to determine the potency and selectivity profile of the compound. Subsequent cell-based assays to confirm on-target activity and evaluate effects on cell proliferation are also critical next steps. While the primary hypothesis is focused on kinase inhibition, the potential for COX inhibition should also be explored, particularly if the compound demonstrates anti-inflammatory properties in cellular models. The insights gained from these studies will be invaluable in determining the therapeutic potential of this promising scaffold.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. JU | Design and construction of novel pyridine-pyrimidine [ju.edu.sa]

- 9. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. assaygenie.com [assaygenie.com]

Potential Biological Targets of 5-(4-Methoxyphenyl)pyridin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound 5-(4-Methoxyphenyl)pyridin-3-ol. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from a wide range of structurally related analogues and employs in silico predictive models to hypothesize its likely mechanisms of action and protein interactions. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of pyridin-3-ol derivatives. By presenting available quantitative data, detailed experimental protocols from analogous studies, and visualized signaling pathways, we aim to accelerate further investigation into this promising chemical scaffold.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of approved drugs with diverse therapeutic applications. The substituent at the 5-position of the pyridine ring, in this case, a 4-methoxyphenyl group, along with the hydroxyl group at the 3-position, are key structural features that are predicted to govern its biological activity. This guide explores the potential biological targets of 5-(4-Methoxyphenyl)pyridin-3-ol by examining the known activities of structurally similar compounds and leveraging computational predictions.

Hypothesized Biological Targets

Based on the analysis of structurally related compounds, several potential biological targets for 5-(4-Methoxyphenyl)pyridin-3-ol have been identified. These are presented below, with the understanding that they represent hypotheses requiring experimental validation.

Cancer-Related Targets

The pyridine scaffold is a common feature in many anticancer agents. For derivatives with a methoxyphenyl substituent, a prominent potential target is tubulin .

-

Tubulin Polymerization Inhibition: Structurally similar trimethoxyphenyl pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Molecular docking studies of these analogues suggest that the methoxy groups play a crucial role in binding to the colchicine binding site on β-tubulin.[1] The 4-methoxy group of 5-(4-Methoxyphenyl)pyridin-3-ol may mimic this interaction.

-

Receptor Tyrosine Kinases (RTKs): Pyridine and pyrazole derivatives have been investigated as inhibitors of key RTKs involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[2] The phenylpyridine core of the query compound could potentially fit into the ATP-binding pocket of these kinases.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, p38 MAPK has been identified as a target for some pyridinyl-dihydropyrazol-3-one derivatives.[3] Given the structural similarities, 5-(4-Methoxyphenyl)pyridin-3-ol could potentially modulate this pathway, which is implicated in inflammation and cancer.

Coagulation Cascade

-

Factor Xa (FXa): A notable analogue containing a 4-methoxyphenyl group, apixaban, is a potent and selective inhibitor of Factor Xa , a critical enzyme in the blood coagulation cascade.[4] The 4-methoxyphenyl moiety in apixaban occupies the S1 binding pocket of FXa.[4] This suggests that 5-(4-Methoxyphenyl)pyridin-3-ol could exhibit anticoagulant activity through a similar mechanism.

Neurological and Inflammatory Targets

-

Cyclooxygenase (COX) Enzymes: Pyridine derivatives have been explored as anti-inflammatory agents, with some showing inhibitory activity against COX-2 . Molecular docking studies of pyrazole-pyridine hybrids have indicated potential binding to the active site of COX-2.[5]

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on analogues of 5-(4-Methoxyphenyl)pyridin-3-ol. It is important to note that these values are not directly transferable but serve as a guide for designing future experiments.

| Compound Class | Target | Assay Type | IC50/Ki Value | Reference |

| Trimethoxyphenyl Pyridine Deriv. | Tubulin Polymerization | In vitro enzymatic assay | 8.92 nM - 31.86 nM | [1] |

| Pyridinyl-dihydropyrazol-3-one | p38 MAPK | Cell-based proliferation assay | 1.419 µg/mL | [3] |

| Pyrazolo[3,4-c]pyridine Deriv. | Factor Xa | In vitro enzymatic assay | 0.051 µM (Ki) | [4] |

| Pyridine-3-carbonitrile Deriv. | α1-Adrenergic Receptor | Vasorelaxation assay | 159.8 µM - 265.2 µM | [6] |

Experimental Protocols for Key Assays

The following are representative experimental protocols for assays used to evaluate the biological activity of compounds structurally related to 5-(4-Methoxyphenyl)pyridin-3-ol.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin in vitro.

Methodology (Adapted from[1]):

-

Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compound dissolved in DMSO.

-

Procedure:

-

Tubulin is pre-incubated with various concentrations of the test compound or vehicle (DMSO) on ice for 15 minutes.

-

The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.

-

The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Factor Xa Inhibition Assay

Objective: To measure the direct inhibitory activity of a compound against human Factor Xa.

Methodology (Adapted from[4]):

-

Reagents: Human Factor Xa, chromogenic substrate (e.g., S-2222), assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 175 mM NaCl, 0.05% PEG 8000), test compound in DMSO.

-

Procedure:

-

The test compound at various concentrations is pre-incubated with human Factor Xa in the assay buffer in a 96-well plate.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate a hypothesized signaling pathway and a potential experimental workflow relevant to the investigation of 5-(4-Methoxyphenyl)pyridin-3-ol.

Hypothesized Tubulin Inhibition Pathway

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Workflow for Target Identification and Validation

Caption: A typical workflow for identifying and validating biological targets.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of 5-(4-Methoxyphenyl)pyridin-3-ol is currently lacking, the analysis of its structural analogues provides a strong foundation for hypothesizing its potential therapeutic applications. The methoxyphenyl and pyridin-3-ol moieties suggest a range of possible interactions with key biological targets, particularly in the areas of oncology, thrombosis, and inflammation.

Future research should focus on the synthesis and experimental validation of these hypotheses. High-throughput screening against a panel of kinases, proteases, and other relevant enzymes would be a logical first step. Subsequent hit validation through detailed enzymatic and cell-based assays will be crucial in elucidating the precise mechanism of action of this promising compound. The information compiled in this guide is intended to serve as a catalyst for such investigations, ultimately paving the way for the potential development of novel therapeutics based on the 5-aryl-pyridin-3-ol scaffold.

References

- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

"5-(4-Methoxyphenyl)pyridin-3-ol" literature review and background

A Literature Review and Background for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, potential biological activities, and relevant experimental methodologies pertaining to 5-(4-methoxyphenyl)pyridin-3-ol and its structural analogs. While direct literature on this specific molecule is limited, this document compiles and analyzes data from closely related 5-aryl-pyridin-3-ol and 4-methoxyphenyl-pyridine derivatives to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The guide details plausible synthetic routes, including Suzuki-Miyaura coupling and de novo synthesis, and summarizes the diverse biological activities observed in analogous compounds, such as anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a discussion of structure-activity relationships to inform future research and development efforts.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive template for drug design. The pyridin-3-ol moiety, in particular, offers a phenolic hydroxyl group that can act as a hydrogen bond donor and acceptor, as well as a potential site for further functionalization.

The incorporation of a 4-methoxyphenyl group at the 5-position of the pyridin-3-ol ring introduces a pharmacophore with known interactions with various biological targets. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the phenyl ring can participate in π-stacking and hydrophobic interactions.

This guide aims to provide a thorough background on 5-(4-methoxyphenyl)pyridin-3-ol by examining the available literature on its constituent fragments and related structures. The following sections will delve into synthetic strategies, potential biological applications, and detailed experimental procedures to support further investigation of this and similar molecules.

Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol and Analogs

Suzuki-Miyaura Cross-Coupling

A highly convergent and widely used method for the formation of aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a primary strategy for the synthesis of 5-(4-methoxyphenyl)pyridin-3-ol. The general workflow for this approach is outlined below.

Caption: General workflow for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-pyridin-3-ol with 4-Methoxyphenylboronic Acid

-

Materials: 5-bromo-pyridin-3-ol, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.

-

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromo-pyridin-3-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

De Novo Synthesis of the Pyridin-3-ol Ring

An alternative approach involves the construction of the substituted pyridin-3-ol ring from acyclic precursors. A recently reported method for the synthesis of polysubstituted 3-hydroxypyridines utilizes a palladium-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[1][2]

Caption: De novo synthesis of 5-aryl-pyridin-3-ols via arylative cyclization.

Experimental Protocol: De Novo Synthesis (General Procedure) [1][2]

-

Step 1: Arylative Cyclization:

-

Materials: N-propargyl-N-tosyl-aminoaldehyde, 4-methoxyphenylboronic acid, palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., PPh₃).

-

Procedure: A solution of the N-propargyl-N-tosyl-aminoaldehyde and 4-methoxyphenylboronic acid in a suitable solvent (e.g., THF) is treated with the palladium catalyst and ligand. The reaction is typically stirred at room temperature until completion.

-

-

Step 2: Oxidation:

-

Materials: The resulting 5-aryl-3-hydroxy-1,2,3,6-tetrahydropyridine and an oxidizing agent (e.g., Dess-Martin periodinane).

-

Procedure: The tetrahydropyridine is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with the oxidizing agent at room temperature.

-

-

Step 3: Elimination:

-

Materials: The 3-oxo intermediate and a base (e.g., DBU).

-

Procedure: The crude 3-oxo derivative is treated with the base in a suitable solvent to induce elimination of p-toluenesulfinic acid, leading to the aromatic 5-aryl-pyridin-3-ol.

-

Potential Biological Activities and Structure-Activity Relationships

While no specific biological data for 5-(4-methoxyphenyl)pyridin-3-ol has been reported, the analysis of structurally related compounds provides valuable insights into its potential therapeutic applications.

Anticancer Activity

Derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine have been identified as a new class of tubulin polymerization inhibitors. For instance, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine exhibited significant cytotoxic activity against a panel of human tumor cell lines with GI₅₀ values in the low micromolar range (1.55 to 2.20 μM). This suggests that the 4-methoxyphenyl-pyridine scaffold can be a key element for anticancer activity.

Furthermore, studies on 2-methoxy-5-(4-methoxyphenyl)pyridine have shown that its derivatives exhibit varying degrees of inhibition against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.[2]

Antimicrobial and Antiviral Activity

Fused pyridine-based heterocycles have been recognized as potent antimicrobial agents.[3] Additionally, novel 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated promising activity against plant viruses, such as the tobacco mosaic virus (TMV), as well as broad-spectrum fungicidal activities.[4] Notably, a compound with a m-methoxyphenyl substitution showed potent anti-TMV activity in vivo.[4]

Other Potential Activities

The pyridine nucleus is present in compounds with a wide array of pharmacological properties, including anti-inflammatory, analgesic, and P-glycoprotein inhibitory activities.[4][5] The structural features of 5-(4-methoxyphenyl)pyridin-3-ol, combining a phenolic hydroxyl group and a methoxy-substituted aryl ring, make it a candidate for investigation across these and other therapeutic areas.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, the following SAR observations can be made:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for biological activity. The hydroxyl group at the 3-position can serve as a key interaction point with biological targets.

-

The 4-Methoxyphenyl Group: The methoxy group's position on the phenyl ring can influence activity. Para-substitution is often favored. The electronic nature of this group can impact the overall electron density of the molecule and its binding affinity.

-

Overall Conformation: The dihedral angle between the pyridine and phenyl rings can be a determinant of potency, as seen in some tubulin inhibitors where a non-planar conformation was favorable.

Quantitative Data on Related Compounds

To facilitate comparative analysis, the following table summarizes key quantitative data from the literature for compounds structurally related to 5-(4-methoxyphenyl)pyridin-3-ol.

| Compound | Biological Activity/Assay | Quantitative Data (e.g., IC₅₀, GI₅₀, Kᵢ) | Reference |

| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine | Cytotoxicity (Human Tumor Cells) | GI₅₀ = 1.55 - 2.20 µM | |

| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Cytotoxicity (Human Tumor Cells) | GI₅₀ = 2.40 - 13.5 µM | |

| 5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl) | Anti-TMV (in vivo) | Inactivation: 51.1 ± 1.9% @ 500 µg/mL | [4] |

| 5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl) | Anti-TMV (in vivo) | Curative: 50.7 ± 3.6% @ 500 µg/mL | [4] |

| 5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl) | Anti-TMV (in vivo) | Protection: 53.8 ± 2.8% @ 500 µg/mL | [4] |

Conclusion and Future Directions

While direct experimental data on 5-(4-methoxyphenyl)pyridin-3-ol is currently unavailable in the public domain, this technical guide provides a robust foundation for its synthesis and potential biological evaluation based on a comprehensive review of analogous structures. The Suzuki-Miyaura coupling of 5-bromo-pyridin-3-ol with 4-methoxyphenylboronic acid represents a promising and direct synthetic route.

The diverse biological activities exhibited by structurally related 4-methoxyphenyl-pyridine derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of 5-(4-methoxyphenyl)pyridin-3-ol as a valuable scaffold for drug discovery.

Future research should focus on:

-

The successful synthesis and characterization of 5-(4-methoxyphenyl)pyridin-3-ol.

-

Screening of the compound against a panel of cancer cell lines, microbial strains, and viral targets.

-

Investigation of its inhibitory activity against relevant enzymes, such as kinases or tubulin.

-

Elucidation of the structure-activity relationships of a library of 5-aryl-pyridin-3-ol derivatives to optimize potency and selectivity.

This in-depth guide is intended to serve as a catalyst for such research, providing the necessary background and methodological details to accelerate the exploration of this promising chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Methoxyphenyl)pyridin-3-ol: A Technical Guide on its Prospective Synthesis and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, potential biological activities, and historical context of the novel compound 5-(4-Methoxyphenyl)pyridin-3-ol. Due to the limited direct literature on this specific molecule, this document focuses on prospective synthesis strategies and inferred therapeutic applications based on the well-documented pharmacology of its core structural motifs: the 3-hydroxypyridine and 4-methoxyphenylpyridine scaffolds. This guide provides detailed hypothetical experimental protocols and discusses potential signaling pathway interactions, offering a foundational resource for researchers interested in the exploration of this and related compounds.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, the 3-hydroxypyridine moiety is a key pharmacophore known for its antioxidant and anti-radical properties, analogous to aromatic phenols.[2] This core is found in drugs like Mexidol, which is used to regulate oxidative processes in the body.[2] The versatility of 3-hydroxypyridine extends to its use as a building block for a variety of medicinal compounds and even as a precursor in the synthesis of dyes.[3]

The second key structural component, the 4-methoxyphenylpyridine unit, is also of significant interest in drug discovery and materials science.[4][5] Compounds containing this moiety have been investigated for their potential in treating neurological disorders, inflammation, and certain cancers.[4][5] The methoxy group can influence the electronic properties of the molecule and its ability to interact with biological targets.

The combination of these two pharmacophores in 5-(4-Methoxyphenyl)pyridin-3-ol suggests a molecule with potential for novel biological activity. This guide will explore the untapped potential of this compound by proposing synthetic routes and predicting its pharmacological profile based on the established activities of its constituent fragments.

Prospective Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

The synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol is not explicitly described in the current scientific literature. However, based on established methodologies for the synthesis of 5-aryl-pyridin-3-ols and related pyridine derivatives, several plausible synthetic routes can be proposed.

Proposed Synthetic Pathway 1: Suzuki Coupling Approach

A common and effective method for forming carbon-carbon bonds between aromatic rings is the Suzuki coupling reaction. This approach would involve the coupling of a pyridine derivative with a boronic acid.

Experimental Protocol (Hypothetical):

-

Synthesis of 5-Bromopyridin-3-ol: The starting material, 5-bromopyridin-3-ol, can be synthesized from commercially available precursors through bromination of 3-hydroxypyridine.

-

Suzuki Coupling Reaction:

-

In a reaction vessel, combine 5-bromopyridin-3-ol (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add a base, for example, aqueous sodium carbonate (2 M solution, 2 eq.).

-

Use a solvent system such as a 4:1 mixture of toluene and ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(4-Methoxyphenyl)pyridin-3-ol.

-

Proposed Synthetic Pathway 2: From 5-Amino-3-hydroxypyridine

Another potential route involves a Sandmeyer-type reaction or a variation thereof, starting from 5-amino-3-hydroxypyridine.

Experimental Protocol (Hypothetical):

-

Diazotization of 5-Amino-3-hydroxypyridine:

-

Dissolve 5-amino-3-hydroxypyridine (1 eq.) in an acidic aqueous solution (e.g., HCl or H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1 eq.) in water while maintaining the low temperature to form the diazonium salt.

-

-

Aryl Radical Generation and Coupling:

-

In a separate flask, prepare a solution of anisole (4-methoxybenzene) as the aryl source.

-

Slowly add the cold diazonium salt solution to the anisole. The decomposition of the diazonium salt generates a pyridyl radical which can then attack the anisole. This reaction might require a catalyst.

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product using column chromatography.

-

Physicochemical and Spectroscopic Data of Related Compounds

While no specific data exists for 5-(4-Methoxyphenyl)pyridin-3-ol, the following table summarizes data for related compounds to provide a predictive baseline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Reference |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 125-128 | [6] |

| 4-(4-Methoxyphenyl)pyridine | C₁₂H₁₁NO | 185.22 | Not specified | [4] |

| [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone | C₂₃H₁₅F₃N₂O₂S | 468.44 | 138-140 | [7] |

| Apixaban | C₂₅H₂₅N₅O₄ | 459.50 | Not specified | [8] |

Potential Biological Activities and Signaling Pathways

The biological activity of 5-(4-Methoxyphenyl)pyridin-3-ol can be inferred from the known pharmacology of its structural components.

Antioxidant and Neuroprotective Effects

The 3-hydroxypyridine core is a known antioxidant.[2] It can act as a free radical scavenger, which is a key mechanism in protecting cells from oxidative stress. Oxidative stress is implicated in a variety of neurodegenerative diseases. Therefore, 5-(4-Methoxyphenyl)pyridin-3-ol could potentially exhibit neuroprotective properties.

Anti-inflammatory and Anticancer Potential

Derivatives of 4-(4-methoxyphenyl)pyridine have been investigated for their anti-inflammatory and anticancer activities.[5] The methoxyphenyl group can participate in hydrophobic interactions and hydrogen bonding with biological targets such as enzymes and receptors involved in inflammation and cell proliferation pathways.

Potential Signaling Pathway Modulation

Given the activities of related compounds, 5-(4-Methoxyphenyl)pyridin-3-ol could potentially modulate signaling pathways involved in:

-

Oxidative Stress Response: By scavenging reactive oxygen species (ROS), it could influence pathways regulated by Nrf2, a key transcription factor in the antioxidant response.

-

Inflammatory Pathways: It might inhibit enzymes like cyclooxygenase (COX) or modulate signaling through NF-κB, a central regulator of inflammation.

-

Cell Proliferation and Apoptosis: In the context of cancer, it could potentially interact with kinases or other proteins that control the cell cycle and programmed cell death.

Conclusion

While 5-(4-Methoxyphenyl)pyridin-3-ol remains a largely unexplored chemical entity, its structural composition suggests a high potential for interesting biological activities. The combination of the well-established antioxidant properties of the 3-hydroxypyridine scaffold with the diverse pharmacological profile of the 4-methoxyphenylpyridine moiety makes it a compelling target for synthesis and biological evaluation. The synthetic strategies and predicted activities outlined in this guide provide a solid foundation for future research into this promising compound and its derivatives for potential applications in the treatment of diseases associated with oxidative stress, inflammation, and abnormal cell proliferation. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of 5-(4-Methoxyphenyl)pyridin-3-ol.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology of 3-hydroxypyridine-based antioxidants - Scientific articles and publications on the drug Mexidol® [mexidol.ru]

- 3. klandchemicals.com [klandchemicals.com]

- 4. 4-(4-Methoxyphenyl)pyridine [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed experimental evaluation of 5-(4-Methoxyphenyl)pyridin-3-ol and its related pyridine derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The unique electronic properties and structural features of the pyridine ring enable it to interact with a wide range of biological targets, making it a privileged structure in drug design. The introduction of a methoxyphenyl group at the 5-position of a pyridin-3-ol core presents an interesting pharmacophore with potential for diverse biological activities. This guide focuses on the synthesis and potential evaluation of 5-(4-Methoxyphenyl)pyridin-3-ol as a lead compound for further drug development.

Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

The most plausible and efficient synthetic route to 5-(4-Methoxyphenyl)pyridin-3-ol is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The proposed synthesis involves the coupling of a halosubstituted pyridin-3-ol with an appropriately substituted boronic acid.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

A likely synthetic pathway involves the reaction of 5-bromopyridin-3-ol with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, a suitable base, and a phosphine ligand in an appropriate solvent system.[3][4][5]

Experimental Protocol:

-

Materials:

-

5-Bromopyridin-3-ol

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Dioxane/Water or Toluene/Ethanol/Water solvent mixture

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vessel, add 5-bromopyridin-3-ol (1 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

-

Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the phosphine ligand (e.g., PPh₃; 4-10 mol%).

-

De-gas the vessel and backfill with an inert gas.

-

Add the degassed solvent mixture (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-(4-Methoxyphenyl)pyridin-3-ol.

-

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol.

Biological Activity and Evaluation

While no direct biological data for 5-(4-Methoxyphenyl)pyridin-3-ol is currently available in the public domain, studies on closely related analogs provide valuable insights into its potential therapeutic applications.

Cytotoxic Potential

A study on novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine has demonstrated cytotoxic activity against various human cancer cell lines.[6] This suggests that the 5-(4-methoxyphenyl)pyridine core may serve as a scaffold for the development of anticancer agents.

The following table summarizes the reported in-vitro cytotoxicity data for a closely related derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide.[6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 2.8 |

| PANC-1 | Pancreatic Cancer | 1.8 |

| HepG2 | Liver Cancer | >50 |

| Reference:[6] |

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of 5-(4-Methoxyphenyl)pyridin-3-ol, a systematic experimental workflow is proposed. This workflow encompasses initial screening for cytotoxic and other biological activities, followed by more in-depth studies to determine the mechanism of action.

Experimental Protocols:

-

In-vitro Cytotoxicity Assay (MTT Assay):

-

Seed cancer cell lines (e.g., HeLa, PANC-1, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-(4-Methoxyphenyl)pyridin-3-ol for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Kinase Inhibition Assays:

-

Given that many pyridine derivatives exhibit kinase inhibitory activity, it would be pertinent to screen 5-(4-Methoxyphenyl)pyridin-3-ol against a panel of kinases, particularly those implicated in cancer signaling pathways (e.g., tyrosine kinases).[7][8][9] Commercially available kinase assay kits can be utilized for this purpose.

-

-

Mechanism of Action Studies:

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[10]

-

Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining to detect apoptosis.

-

Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins involved in cell proliferation, apoptosis, and specific signaling pathways.

-

The following Graphviz diagram outlines the proposed workflow for the biological evaluation of 5-(4-Methoxyphenyl)pyridin-3-ol.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Synthesis and SRC Kinase Inhibitory Activity of a [research.amanote.com]

- 8. 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol, a key intermediate in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by a selective demethylation to yield the final product.

Synthetic Strategy

The synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol is achieved through a robust two-step sequence. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-methoxypyridine with 4-methoxyphenylboronic acid. This reaction efficiently constructs the core C-C bond between the pyridine and phenyl rings. The subsequent step is a chemoselective demethylation of the resulting 3-methoxy-5-(4-methoxyphenyl)pyridine to furnish the desired 5-(4-Methoxyphenyl)pyridin-3-ol. This selective demethylation is crucial to avoid cleavage of the methoxy group on the phenyl ring.

Experimental Protocols

Step 1: Synthesis of 3-methoxy-5-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 5-bromo-3-methoxypyridine and 4-methoxyphenylboronic acid.

Materials and Reagents:

-

5-bromo-3-methoxypyridine

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-bromo-3-methoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the flask.

-

Heat the reaction mixture to 80°C and stir vigorously for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-methoxy-5-(4-methoxyphenyl)pyridine.

Step 2: Selective Demethylation to 5-(4-Methoxyphenyl)pyridin-3-ol

This protocol describes the selective demethylation of the 3-methoxypyridine intermediate to the final product.

Materials and Reagents:

-

3-methoxy-5-(4-methoxyphenyl)pyridine

-

L-selectride (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methoxy-5-(4-methoxyphenyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Slowly add L-selectride (2.0 eq, 1.0 M solution in THF) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield 5-(4-Methoxyphenyl)pyridin-3-ol.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-bromo-3-methoxypyridine | 4-methoxyphenylboronic acid | 3-methoxy-5-(4-methoxyphenyl)pyridine | Pd(OAc)₂/PPh₃, K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 75-85 |

| 2 | 3-methoxy-5-(4-methoxyphenyl)pyridine | L-selectride | 5-(4-Methoxyphenyl)pyridin-3-ol | L-selectride | THF | 66 | 4 | 60-70 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 5-(4-Methoxyphenyl)pyridin-3-ol.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where 5-(4-Methoxyphenyl)pyridin-3-ol could act as an inhibitor of a kinase, a common mechanism of action for pyridine-containing small molecules in drug discovery.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 5-(4-methoxyphenyl)pyridin-3-ol, a valuable scaffold in medicinal chemistry. The outlined procedures are based on established synthetic transformations, including protection-deprotection strategies and palladium-catalyzed cross-coupling reactions.

Synthetic Strategy Overview

The most direct and versatile approach for the synthesis of 5-(4-methoxyphenyl)pyridin-3-ol involves a three-step sequence, starting from the commercially available or readily synthesized 3-bromo-5-hydroxypyridine. The core of this strategy is a Suzuki-Miyaura cross-coupling reaction to form the key aryl-aryl bond.

The overall synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for 5-(4-methoxyphenyl)pyridin-3-ol.

Experimental Protocols and Data

Step 1: Synthesis of 3-(Benzyloxy)-5-bromopyridine (Protection)

The hydroxyl group of 3-bromo-5-hydroxypyridine is protected as a benzyl ether to prevent interference in the subsequent Suzuki coupling reaction.

Reaction Scheme:

Table 1: Reagents and Conditions for Benzylation

| Reagent/Parameter | Molar Equiv. | Amount | Notes |

| 3-Bromo-5-hydroxypyridine | 1.0 | (e.g., 5.0 g) | Starting material. |

| Benzyl chloride (BnCl) | 1.1 | (e.g., 3.6 mL) | Alkylating agent. |

| Potassium carbonate (K₂CO₃) | 2.0 | (e.g., 7.9 g) | Base. |

| Acetone | - | (e.g., 100 mL) | Solvent. |

| Reaction Conditions | |||

| Temperature | Reflux (approx. 56 °C) | ||

| Reaction Time | 12-18 hours | Monitored by TLC. | |

| Work-up & Purification | |||

| Procedure | Filtration, evaporation, extraction | ||

| Purification | Column chromatography | Silica gel, hexane/ethyl acetate gradient. | |

| Expected Yield | 80-90% |

Detailed Protocol:

-

To a solution of 3-bromo-5-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(benzyloxy)-5-bromopyridine as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

The pivotal carbon-carbon bond is formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling between the protected bromopyridine and 4-methoxyphenylboronic acid.

Reaction Scheme:

Table 2: Reagents and Conditions for Suzuki Coupling

| Reagent/Parameter | Molar Equiv. | Amount | Notes |

| 3-(Benzyloxy)-5-bromopyridine | 1.0 | (e.g., 3.0 g) | Starting material. |

| 4-Methoxyphenylboronic acid | 1.2 | (e.g., 2.1 g) | Coupling partner. |

| Pd(PPh₃)₄ | 0.05 | (e.g., 0.66 g) | Palladium catalyst. |

| Potassium carbonate (K₂CO₃) | 2.0 | (e.g., 3.1 g) | Base. |

| 1,4-Dioxane/Water | - | (4:1 v/v, e.g., 50 mL) | Solvent system. |

| Reaction Conditions | |||

| Temperature | 90-100 °C | ||